molecular formula C11H16Cl2N2O B1406669 Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride CAS No. 416852-57-8

Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride

Cat. No.: B1406669
CAS No.: 416852-57-8
M. Wt: 263.16 g/mol
InChI Key: OMCIXXHQSPEPTK-UHFFFAOYSA-N
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Description

Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of hydrogenation, cyclization, and cycloaddition reactions . The reaction conditions often require the presence of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

piperidin-4-yl(pyridin-3-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.2ClH/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;;/h1-2,5,8-9,12H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCIXXHQSPEPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride
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Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride
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Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride
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Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride
Reactant of Route 5
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Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride
Reactant of Route 6
Piperidin-4-yl(pyridin-3-yl)methanone dihydrochloride

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